molecular formula C29H53NO5 B129250 (R,R,R,R)-Orlistat CAS No. 104872-27-7

(R,R,R,R)-Orlistat

Cat. No.: B129250
CAS No.: 104872-27-7
M. Wt: 495.7 g/mol
InChI Key: AHLBNYSZXLDEJQ-FPCALVHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R,R,R,R)-Orlistat is a potent and selective inhibitor of gastrointestinal lipases, primarily used in the treatment of obesity. It works by inhibiting the absorption of dietary fats in the intestines, thereby reducing caloric intake and promoting weight loss. This compound is derived from lipstatin, a natural product of the bacterium Streptomyces toxytricini .

Mechanism of Action

Target of Action

The primary target of (R,R,R,R)-Orlistat is pancreatic lipase, an enzyme that breaks down triglycerides in the intestine. By inhibiting this enzyme, Orlistat prevents the hydrolysis of triglycerides, thereby reducing the absorption of dietary fat .

Pharmacokinetics

This compound is minimally absorbed in the blood, and its systemic exposure is insignificant. It primarily acts locally in the gut. After administration, it is extensively distributed in the gastrointestinal tract. The majority of the drug is excreted unchanged in feces. It has a low potential for drug interactions that are mediated by systemic absorption .

Result of Action

The inhibition of fat absorption leads to a reduction in caloric intake, which can help in weight management. It can also help improve control of blood sugar in people with type 2 diabetes. Because it blocks the absorption of fats, it can also block the absorption of fat-soluble vitamins (a, d, e, k), so supplementation may be needed .

Action Environment

Environmental factors such as diet can influence the efficacy of this compound. A diet high in fat can lead to an increase in side effects, as more undigested fat is passed through the digestive system. Therefore, when taking Orlistat, it’s recommended to maintain a nutritionally balanced, low-fat diet for optimal efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R,R,R,R)-Orlistat involves several key steps:

    Hydrogenation: The starting material, tetrahydrolipstatin, is hydrogenated to produce this compound.

    Esterification: The intermediate product undergoes esterification to form the final compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation and esterification processes under controlled conditions to ensure high yield and purity. The reaction conditions include the use of specific catalysts and solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: (R,R,R,R)-Orlistat undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

Common Reagents and Conditions:

    Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Major Products Formed:

Scientific Research Applications

(R,R,R,R)-Orlistat has a wide range of scientific research applications:

Comparison with Similar Compounds

    Tetrahydrolipstatin: The parent compound from which (R,R,R,R)-Orlistat is derived.

    Lipstatin: A natural product with similar lipase inhibitory activity.

Comparison:

Properties

IUPAC Name

[(2R)-1-[(2R,3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLBNYSZXLDEJQ-FPCALVHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@H](C[C@@H]1[C@H](C(=O)O1)CCCCCC)OC(=O)[C@@H](CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H53NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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